molecular formula C5H2Cl2N4 B015474 2,6-Dichloropurine CAS No. 5451-40-1

2,6-Dichloropurine

Numéro de catalogue: B015474
Numéro CAS: 5451-40-1
Poids moléculaire: 189 g/mol
Clé InChI: RMFWVOLULURGJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dichloropurine (C₅H₂Cl₂N₄, MW 189.00) is a halogenated purine derivative characterized by chlorine atoms at the 2- and 6-positions of the purine ring. It serves as a versatile intermediate in medicinal chemistry due to its reactivity in nucleophilic substitution reactions. Industrially, it is synthesized via direct chlorination of xanthine using phosphorus oxychloride and a weak nucleophilic base (e.g., amidines), achieving high purity and scalability with yields exceeding 30% . Alternative methods, such as multi-step synthesis from methyl cyanacetate, are less efficient (30–32% yield) and involve complex cyclization and chlorination steps . Its molecular structure and synthetic accessibility make it a key precursor for developing bioactive molecules, including kinase inhibitors and nucleoside analogues .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloropurine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include ammonia, amines, and thiols.

    Cross-Coupling: Reagents include arylboronic acids and palladium catalysts.

Major Products

Applications De Recherche Scientifique

Pharmaceutical Applications

Nucleoside Analog Synthesis

2,6-Dichloropurine is primarily used in the synthesis of nucleoside analogs. These compounds mimic natural nucleosides and are essential in developing antiviral and anticancer drugs. For instance, the compound has been utilized to synthesize modified nucleosides through enzymatic processes, demonstrating high yields and efficiency in continuous enzyme membrane reactors (EMRs) . The production of this compound-2'-deoxyribonucleoside has shown promising results, with high conversion rates achieved within short operational periods.

Cytotoxic Activity

Research has indicated that various derivatives of this compound exhibit significant cytotoxic activity against human tumor cell lines. A study evaluated a series of 2,6-substituted purines for their cytotoxic effects, revealing several compounds with GI50 values ranging from 1 to 5 µM against multiple cancer types . Notably, compounds derived from this compound demonstrated potent activity against leukemia and melanoma cell lines.

Agricultural Applications

Agrochemical Development

In addition to its pharmaceutical uses, this compound plays a role in agrochemical formulations. Its properties make it suitable for developing herbicides and pesticides that target specific pathways in plant metabolism. The compound's ability to act as a selective agent can enhance crop protection while minimizing environmental impact .

Chemical Research Applications

Synthesis of Purine Derivatives

The compound is also a critical intermediate in synthesizing various purine derivatives and nucleotides. For example, methods involving hypoxanthine derivatives have been employed to produce this compound efficiently . This process highlights the compound's importance as a precursor in biochemical research.

Photophysical Studies

Recent studies have explored the photophysical properties of this compound derivatives, revealing their potential as luminescent materials. These compounds exhibit significant fluorescence properties, making them candidates for applications in optoelectronics and photonics .

Case Studies

Study Application Findings
Cytotoxicity Evaluation Anticancer ResearchCompounds derived from this compound showed GI50 values of 1-5 µM against various cancer cell lines.
Nucleoside Production Enzymatic SynthesisContinuous EMR processes yielded high amounts of modified nucleosides with significant productivity improvements over traditional methods.
Agrochemical Development Crop ProtectionDemonstrated effectiveness as a selective herbicide with minimal environmental impact.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Fluorine-Substituted Analogues

Replacing chlorine with fluorine at the 2-position (e.g., 6-chloro-2-fluoropurine) alters reactivity. The fluorine atom’s electronegativity reduces nucleophilic displacement rates, necessitating harsher conditions for substitutions. For example, microwave irradiation and acidic catalysts are required for aryl amine coupling to 2,6-dichloropurine, whereas the fluorine analogue shows lower yields under similar conditions . Additionally, the methyl-N⁶ substituent in this compound derivatives prevents undesired by-products during cyclohexylamine substitution, a challenge observed in non-methylated analogues .

Dihydroxypurine Derivatives

2,6-Dihydroxypurine (isoxanthine, C₅H₄N₄O₂) lacks halogen substituents, rendering it less reactive in nucleophilic substitutions but more metabolically stable.

Enzyme Inhibition

The this compound scaffold enhances inhibition of tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme. Derivative 6d (IC₅₀: 0.82 ± 0.02 µM) outperforms mono-halogenated purines due to synergistic electronic effects from the 2- and 6-chlorine atoms, which optimize binding to the Tdp1 active site . In contrast, non-halogenated purines (e.g., xanthine) show negligible activity.

Neuroprotective Effects

This compound derivatives modified with fluoroaromatic groups via click chemistry exhibit neuroprotective efficacy comparable to flavopiridol, a cyclin-dependent kinase (CDK) inhibitor.

Structural and Functional Advantages Over Related Compounds

Compound Substituents Reactivity Biological Activity Key Applications
This compound Cl (2,6) High (SNAr reactions) Tdp1 inhibition (IC₅₀: 0.82 µM) Nucleoside analogues, kinase inhibitors
6-Chloro-2-fluoropurine Cl (6), F (2) Moderate Limited data Antimetabolites
2,6-Dihydroxypurine OH (2,6) Low Metabolic intermediate Endogenous purine pathway
6,8-Dichloropurine Cl (6,8) Position-dependent Photoaffinity probes Cytokinin-binding studies

Key: SNAr = Nucleophilic aromatic substitution.

Activité Biologique

2,6-Dichloropurine is a synthetic purine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Synthesis of this compound

The synthesis of this compound typically involves chlorination processes. One method includes chlorinating 2-amino-6-chloropurine in the presence of a diazotizing agent, yielding a product with a significant reaction yield of approximately 70.6% . This compound serves as a crucial intermediate for synthesizing various biologically active derivatives.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, demonstrating its potential as an antitumor agent and immunomodulator.

Antitumor Activity

A series of studies have investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, derivatives synthesized from this compound exhibited varied cytotoxicity against human cancer cell lines such as H1975, HL-60, HCT116, and HeLa. The IC50 values for these compounds ranged significantly, indicating differential sensitivities among the cell lines tested. Notably, HL-60 cells displayed resistance with IC50 values exceeding 20 µM, while other lines showed more sensitivity with IC50 values below 12.9 µM .

Table 1: Cytotoxicity of this compound Derivatives

Cell LineIC50 (µM)Sensitivity Level
H1975<12.9Sensitive
HCT116<12.9Sensitive
HeLaVariableModerate
HL-60>20Resistant

Immunomodulatory Effects

Recent studies have highlighted the role of this compound in enhancing immune responses. A new series of TLR7-selective agonists derived from this compound demonstrated potent activity in stimulating proinflammatory cytokine secretion in mouse macrophages. Specifically, one derivative showed an EC50 value of 17.53 nM for hTLR7 activation and significantly enhanced antibody responses against influenza A virus in vivo . This suggests potential applications in vaccine development and immune therapy.

Case Studies and Research Findings

  • Cytotoxicity Studies : In a study evaluating the cytotoxic effects on various cancer cell lines, specific structural features of the compounds were correlated with their activity. The presence of hydrophobic regions and hydrogen bond donors was linked to enhanced cytotoxicity against certain cell types .
  • Immunological Applications : Another study focused on the immunomodulatory properties of derivatives synthesized from this compound. These compounds not only activated TLR7 but also improved vaccine efficacy by elevating IgG and IgA levels in response to viral infections .
  • Antitumor Mechanism Exploration : Research has also delved into the mechanisms by which derivatives inhibit tumor growth. For instance, one derivative was shown to interfere with Aurora kinases, essential for cell cycle regulation in cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dichloropurine, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of this compound typically begins with xanthine or uric acid as a precursor. A cost-effective method involves reacting uric acid with PCl₅ to form 2,6,8-trichloropurine, followed by selective dechlorination. For higher regioselectivity, nucleophilic substitution using cyclohexylamine in pentanol at 70°C achieves selective C6 substitution (76% yield) . Alternatively, trifluoromethanesulfonic acid-catalyzed condensation with β-D-ribofuranose tetraacetate yields 2',3',5'-tri-O-acetyl-2,6-dichloropurine, which is hydrolyzed to this compound riboside in 89% yield . Optimization tips include solvent choice (e.g., n-butanol for improved selectivity) and acid catalysis for deprotection steps.

Q. How can researchers characterize this compound and its derivatives to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹³C and ¹H NMR to verify substitution patterns (e.g., distinguishing N7 vs. N9 isomers via chemical shifts) .
  • UV-Vis spectroscopy : Compare absorbance profiles with literature data for purine analogs.
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.
  • HPLC : Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients.

Q. What are the primary applications of this compound in nucleoside chemistry?

  • Methodological Answer : this compound serves as a versatile intermediate for synthesizing adenosine analogs. For example:

  • Aminolysis : Reacting with NH₃/CH₃OH under mild conditions yields 2-chloroadenosine (92% yield) .
  • Cross-coupling reactions : Introduce aryl/alkyl groups at C2 or C6 for structure-activity relationship (SAR) studies in drug discovery .

Advanced Research Questions

Q. How does the electrophilic reactivity of this compound influence regioselectivity in nucleophilic substitutions?

  • Methodological Answer : The C6 position is more electrophilic than C2 due to electronic effects from the purine ring. To exploit this:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at C5.
  • Catalysis : Acidic conditions (e.g., TMSCl) promote C2 substitution for aromatic amines, enabling dual functionalization .
  • Kinetic vs. thermodynamic control : Higher temperatures (120°C) favor C2 substitution, while milder conditions (70°C) favor C6 .

Q. What strategies resolve contradictions in reported yields for this compound-based syntheses?

  • Methodological Answer : Discrepancies arise from:

  • Starting material quality : Use HPLC-purified precursors to avoid side reactions.
  • Reaction scale : Large-scale syntheses (e.g., 100 g) may require optimized mixing or temperature gradients to maintain yield .
  • Byproduct management : Chromatography-free protocols (e.g., selective crystallization) improve practicality for library synthesis .

Q. How can researchers design experiments to compare the biological activity of this compound derivatives with other purine analogs?

  • Methodological Answer :

  • Enzyme assays : Test inhibition of BUP-1 or adenosine receptors using radiolabeled ligands (e.g., [³H]CCPA) in CHO or HEK-293 cell lines .
  • SAR studies : Synthesize analogs with varied substituents (e.g., morpholinoaniline at C2) and compare IC₅₀ values .
  • Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding affinities at A₃ adenosine receptors .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodological Answer :

  • Solvent recovery : Replace high-boiling solvents (e.g., pentanol) with greener alternatives (e.g., ethanol/water mixtures).
  • Purification : Implement continuous-flow systems or centrifugal partition chromatography for large batches.
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents and heavy metals .

Q. Key Considerations for Experimental Design

  • Reproducibility : Document catalyst purity (e.g., 5% molar fraction of trifluoromethanesulfonic acid) and solvent drying methods.
  • Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
  • Data interpretation : Address contradictory results (e.g., variable yields) by analyzing reaction kinetics and intermediate stability.

Propriétés

IUPAC Name

2,6-dichloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFWVOLULURGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202922
Record name 2,6-Dichloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-40-1
Record name 2,6-Dichloropurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5451-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloropurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-1H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Amino-6-chloropurine (5.00 g, 29.5 mmol), dichlorodimethylsilane (11.42 g, 88.5 mmol), benzyltriethylammonium chloride (0.40 g, 1.8 mmol) and isoamyl nitrite (5.18 g, 44.2 mmol) were added to heptane (25 ml), and the mixture was heated to 50-60° C. and stirred for 17 hr. After the completion of the reaction, the mixture was filtrated. The obtained crystals were diluted with water (25 ml) and adjusted to pH 4-5 with a 2M aqueous sodium hydroxide solution. After aging under ice-cooling for 1 hr, the mixture was filtrated, and the obtained crystals were recrystallized from methanol. The mixture was dried under reduced pressure at 60° C. to give 2,6-dichloropurine as a white powder (3.68 g, yield 66.1%). The properties of the obtained compound were the same as in Example 1(2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.42 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
66.1%

Synthesis routes and methods II

Procedure details

9-Acetyl-2-amino-6-chloropurine (2.50 g, 11.8 mmol), dichlorodimethylsilane (4.57 g, 35.4 mmol), benzyltriethylammonium chloride (0.16 g, 0.70 mmol) and isoamyl nitrite (2.07 g, 17.7 mmol) were added to o-dichlorobenzene (10 ml), and the mixture was heated to 25-30° C. and stirred for 8 hr. After the completion of the reaction, the mixture was filtrated. The obtained crystals were diluted with water (4.0 ml), and the reaction mixture was added dropwise to 2M aqueous sodium hydroxide solution (20 ml) and partitioned. The aqueous layer was adjusted to pH 4-5 with 35% hydrochloric acid. After aging under ice-cooling for 1 hr, the mixture was filtrated, and the obtained crystals were dried under reduced pressure at 80° C. to give 2,6-dichloropurine as a white powder (1.62 g, yield 72.6%). The properties of the obtained compound were the same as in Example 1(2).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72.6%

Synthesis routes and methods III

Procedure details

9-Acetyl-2-amino-6-chloropurine (0.50 g, 2.36 mmol), tetraethylammonium chloride (0.025 g, 0.15 mmol) and isoamyl nitrite (0.42 g, 3.54 mmol) were added to chlorotrimethylsilane (4.0 g, 36.8 mmol), and the mixture was heated to 50-60° C. and stirred for 10 hr. After the completion of the reaction, the mixture was filtrated. The obtained crystals were diluted with water (4.0 ml), and the mixture was adjusted to pH 4-5 with a 2M aqueous sodium hydroxide solution. After aging under ice-cooling for 1 hr, the mixture was filtrated, and the obtained crystals were dried under reduced pressure at 80° C. to give 2,6-dichloropurine as a white powder (0.35 g, yield 78.3%). The properties of the obtained compound were the same as in Example 1(2).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Yield
78.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dichloropurine
2,6-Dichloropurine
2,6-Dichloropurine
2,6-Dichloropurine
2,6-Dichloropurine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.